molecular formula C23H25N3O4S B2874407 N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878053-33-9

N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2874407
CAS No.: 878053-33-9
M. Wt: 439.53
InChI Key: TXQQMDGUYLQLFS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked via a sulfanyl bridge to a substituted indole moiety. The indole is further modified with a morpholin-4-yl-2-oxoethyl chain at the N1 position.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-29-20-9-5-3-7-18(20)24-22(27)16-31-21-14-26(19-8-4-2-6-17(19)21)15-23(28)25-10-12-30-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQQMDGUYLQLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting from a suitable indole precursor, functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, often through the reaction of a thioacetic acid derivative with the indole-morpholine intermediate.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the thioacetamide bond.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce simpler amides or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Indole-Sulfanyl-Acetamide Derivatives

  • : 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide replaces the morpholin-4-yl group with a seven-membered azepane ring.
  • : 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide substitutes the sulfanyl group with a sulfonyl moiety. Sulfonyl groups enhance chemical stability and electron-withdrawing effects, which could influence metabolic resistance or target affinity .

Morpholine/Morpholinone Derivatives

  • : 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide features a morpholin-2-one core. Unlike the target compound’s non-oxidized morpholine ring, the morpholinone structure introduces a ketone, which reduces plasma stability (t1/2 = 22–32 min in human/mouse plasma). The target compound’s morpholine group may offer improved stability .
  • : N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide replaces the indole-sulfanyl system with a thiazole ring. Thiazole-containing compounds often exhibit distinct electronic profiles, which may enhance or reduce activity depending on the target .

Functional Group Impact on Activity

  • Sulfanyl vs. Sulfonyl ( vs.
  • Methoxy vs. Chloro Substitutions : The target compound’s 2-methoxyphenyl group may enhance solubility via hydrogen bonding compared to 4-chlorophenyl analogs (), which are more lipophilic and could favor membrane interactions .

Antifungal Activity

  • Morpholinone Analogs (): Exhibit fungicidal activity against Candida albicans (MFC = 12.5 µg/mL) but suffer from plasma instability. The target compound’s non-oxidized morpholine may balance activity and stability .
  • Thiazole Derivatives () : Structural analogs with thiazole cores show varied antimicrobial profiles, suggesting the indole-morpholine system in the target compound could occupy a unique niche .

Anti-Exudative Activity

  • Triazole-Sulfanyl Acetamides () : Derivatives with triazole moieties demonstrate anti-exudative effects comparable to diclofenac (10 mg/kg vs. 8 mg/kg). The target compound’s indole-sulfanyl scaffold may similarly modulate inflammatory pathways .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Indole-sulfanyl-acetamide 2-methoxyphenyl, morpholin-4-yl Potential antifungal/anti-inflammatory
Indole-sulfanyl-acetamide 4-chlorophenyl, azepanyl Altered PK due to azepane
Morpholinone-acetamide 4-isopropylphenyl Antifungal, low plasma stability
Indole-sulfonyl-acetamide 4-methoxyphenyl Enhanced stability (sulfonyl)

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